molecular formula C18H27NO6S B13405277 4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate

Cat. No.: B13405277
M. Wt: 385.5 g/mol
InChI Key: KHOWBHYRFMGVFT-GNAZCLTHSA-N
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Description

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a sulfonic acid group, an acetamido group, and a prop-2-enyl ester. Its chemical properties make it a valuable substance for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate involves several steps. One common method includes the reaction of 4-methylbenzenesulfonic acid with prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate undergoes various chemical reactions, including:

Scientific Research Applications

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate involves its interaction with specific molecular targets. The sulfonic acid group can participate in acid-base reactions, while the acetamido group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways.

Comparison with Similar Compounds

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate can be compared with similar compounds such as:

    4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-amino-3-methylpentanoate: This compound has a similar structure but with an amino group instead of an acetamido group.

    4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-hydroxy-3-methylpentanoate: This compound features a hydroxy group in place of the acetamido group.

    4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-methyl-3-methylpentanoate: This compound has a methyl group instead of the acetamido group.

Properties

Molecular Formula

C18H27NO6S

Molecular Weight

385.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate

InChI

InChI=1S/C11H19NO3.C7H8O3S/c1-5-7-15-11(14)10(8(3)6-2)12-9(4)13;1-6-2-4-7(5-3-6)11(8,9)10/h5,8,10H,1,6-7H2,2-4H3,(H,12,13);2-5H,1H3,(H,8,9,10)/t8-,10-;/m0./s1

InChI Key

KHOWBHYRFMGVFT-GNAZCLTHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC=C)NC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCC(C)C(C(=O)OCC=C)NC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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